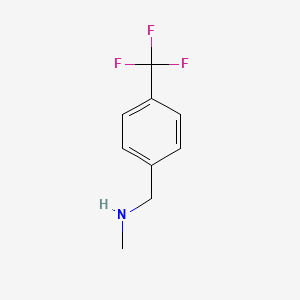

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

概要

説明

The compound "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives and their biological activities, which can provide insight into the chemical class to which the compound belongs. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper discusses 1-(2-phenoxyphenyl)methanamines with dual serotonin/noradrenaline reuptake inhibition properties.

Synthesis Analysis

The synthesis of methanamine derivatives is not explicitly detailed in the provided papers. However, paper outlines a novel isocyanide-based four-component reaction that efficiently provides N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This suggests that multi-component reactions could be a viable synthetic route for related compounds, potentially including "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

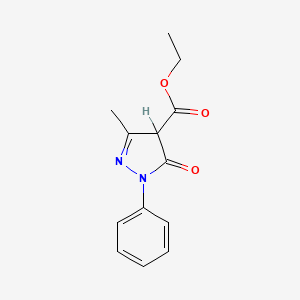

Molecular Structure Analysis

While the molecular structure of "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine" is not analyzed in the papers, the structure-related activity relationships of similar compounds are explored. For example, paper provides insights into the structure-activity relationship (SAR) for dual serotonin/noradrenaline reuptake inhibition in 1-(2-phenoxyphenyl)methanamines, indicating that small changes in the molecular structure can significantly impact biological activity.

Chemical Reactions Analysis

Paper discusses "N-Methylidene(bis(trimethylsilyl)methyl)amine" as a stable methanimine synthon that can undergo [2 + 2] cycloadditions with ketenes to produce β-lactams. This demonstrates the reactivity of methanimine derivatives in cycloaddition reactions, which could be relevant to the chemical reactions of "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not directly reported in the papers. However, paper mentions favorable drug-like properties such as high solubility, metabolic stability, and Caco-2 penetration for its lead structure, which is a methanamine derivative. These properties are crucial for the pharmacokinetic profile of drug candidates and could be relevant to "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

科学的研究の応用

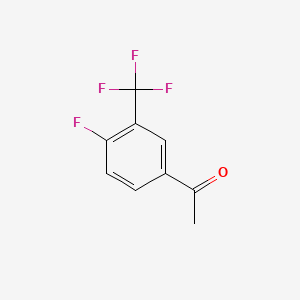

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has identified the importance of Cytochrome P450 (CYP) enzymes in the metabolism of a broad range of drugs, highlighting the potential for drug-drug interactions (DDIs) when multiple drugs are administered simultaneously. Selective chemical inhibitors, including N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine derivatives, are used in vitro to assess the contribution of various CYP isoforms to the overall metabolism of a compound, aiding in predicting DDIs. These inhibitors help in understanding the selectivity and involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity Studies

The compound's relevance extends into neurochemistry and neurotoxicity research, contributing to the understanding of how certain chemicals affect the nervous system. Studies involving analogs of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine have helped delineate the neurochemical effects and neurotoxicity profiles of psychoactive substances, offering insights into their acute and long-term impacts on the brain. This research has implications for the development of therapeutic strategies for neurotoxicity and substance abuse disorders (McKenna & Peroutka, 1990).

Role in Experimental Parkinsonism

The exploration of excitatory amino acids in experimental parkinsonism has also seen applications of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine derivatives. These studies aim to understand the pathophysiological mechanisms underlying Parkinson's disease, offering a phylogenetic perspective that may be valuable for developing new therapeutic interventions. The role of excitotoxicity, as a pathway on which the actions of various neurotoxins converge, has been a particular focus, providing insights into the potential for targeted treatment strategies (Fornai et al., 1997).

Contributions to Hydrogen Methanation Research

In the field of renewable energy, derivatives of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine have been implicated in the study of biological hydrogen methanation, a process that converts electrical energy into chemical energy by producing methane from hydrogen and carbon dioxide. This research is particularly relevant for the development of sustainable energy storage solutions (Lecker et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H314, H315, H319, H335 . This indicates that it can cause harm if swallowed, cause severe skin burns and eye damage, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMEZAYZIYFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238136 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | |

CAS RN |

90390-11-7 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[4-(trifluoromethyl)benzyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

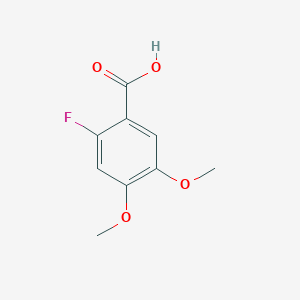

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)